Binding Affinity vs. Native YAP Fragment
Peptide 17 was designed to improve upon the weak affinity of native YAP fragments. In a direct comparison using a GST pull-down assay, the binding affinity (Kd) of Peptide 17 for TEAD1 was determined to be 15 nM [1]. This is significantly stronger than the binding affinity of the native YAP (50-171) fragment, which has a Kd of 40 nM under the same conditions [2]. The 2.7-fold increase in affinity is attributed to the introduction of a conformational constraint via an optimized disulfide bridge and specific point mutations identified through an alanine scan [3].
| Evidence Dimension | Binding Affinity to TEAD1 (Kd) |
|---|---|
| Target Compound Data | 15 nM |
| Comparator Or Baseline | Native YAP (50-171) fragment: 40 nM |
| Quantified Difference | 2.7-fold higher affinity (lower Kd) |
| Conditions | GST pull-down assay |
Why This Matters
Higher binding affinity directly correlates with a greater potency to disrupt the YAP-TEAD complex at lower concentrations, reducing the required dosage for effective inhibition in cellular and biochemical assays.
- [1] Zhang, Z.; et al. Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction. ACS Med. Chem. Lett. 2014, 5 (9), 993-998. View Source
- [2] Zhang, Z.; et al. ACS Med. Chem. Lett. 2014, 5 (9), 993-998. View Source
- [3] Zhang, Z.; et al. ACS Med. Chem. Lett. 2014, 5 (9), 993-998. View Source
